

# An In-depth Technical Guide to Halogenated Building Blocks in Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *2-Bromo-3-fluorophenol*

Cat. No.: *B045789*

[Get Quote](#)

## Foreword: The Strategic Imperative of Halogenation in Modern Medicinal Chemistry

In the intricate chess game of drug discovery, where the goal is to design a molecule that can navigate the complexities of the human body to precisely interact with a biological target, every atom matters. Among the elemental tools at the disposal of the medicinal chemist, the halogens—fluorine, chlorine, bromine, and iodine—have emerged as uniquely powerful pieces. Once viewed primarily as simple hydrophobic substituents, our understanding of their utility has evolved dramatically. The strategic incorporation of halogens into drug candidates, facilitated by a diverse array of halogenated building blocks, is now a cornerstone of modern therapeutic design. This guide provides an in-depth exploration of the science and strategy behind leveraging these building blocks to overcome the multifaceted challenges of drug development. We will delve into the fundamental principles that govern the influence of halogens on molecular properties, explore the cutting-edge synthetic methodologies for their introduction, and examine real-world case studies that underscore their transformative impact.

## The Physicochemical Impact of Halogenation: More Than Just Lipophilicity

The introduction of a halogen atom into a drug candidate can profoundly alter its physicochemical properties, which in turn dictates its absorption, distribution, metabolism, and excretion (ADME) profile.<sup>[1]</sup> While traditionally associated with increased lipophilicity, the

effects of halogenation are far more nuanced and depend on the specific halogen, its position on the molecular scaffold, and the overall electronic environment.

## Modulating Lipophilicity, Solubility, and Permeability

A critical balance between lipophilicity and hydrophilicity is paramount for a drug's success. Halogenation generally increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.<sup>[1]</sup> However, this is not a monolithic effect. The degree of lipophilicity imparted follows the trend I > Br > Cl > F.<sup>[2]</sup> Fluorine, in particular, occupies a unique space. While more lipophilic than hydrogen, its small size and high electronegativity can lead to complex effects on a molecule's overall polarity and solubility.<sup>[2][3]</sup> For instance, the introduction of fluorine can sometimes improve aqueous solubility by altering the crystal lattice energy of a solid compound.

| Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Polarizability (Å <sup>3</sup> ) | C-X Bond Energy (kcal/mol) |
|---------|--------------------------|-----------------------------------|----------------------------------|----------------------------|
| H       | 1.20                     | 2.20                              | 0.67                             | ~99                        |
| F       | 1.47                     | 3.98                              | 0.56                             | ~116                       |
| Cl      | 1.75                     | 3.16                              | 2.18                             | ~81                        |
| Br      | 1.85                     | 2.96                              | 3.05                             | ~68                        |
| I       | 1.98                     | 2.66                              | 4.7                              | ~54                        |

A comparative table of key properties of halogens versus hydrogen, illustrating the distinct characteristics that each halogen brings to a molecular scaffold.

## Altering Acidity and Basicity (pKa)

The profound electron-withdrawing nature of halogens, especially fluorine, can significantly influence the pKa of nearby acidic or basic functional groups.<sup>[3]</sup> This is a critical consideration in drug design, as the ionization state of a molecule affects its solubility, receptor binding, and ability to cross biological membranes. By strategically placing a halogen, medicinal chemists can fine-tune the pKa of a molecule to optimize its pharmacokinetic and pharmacodynamic

properties.[4] For example, fluorination can lower the  $pK_a$  of a nearby amine, reducing its basicity and potentially improving its oral absorption.[5]

## The Halogen Bond: A Directional, Non-Covalent Interaction Driving Affinity

Perhaps the most significant advancement in our understanding of halogenation in recent years is the appreciation of the halogen bond.[6] This is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (termed the  $\sigma$ -hole) and a nucleophilic counterpart, such as an oxygen or nitrogen atom in a protein backbone or side chain.[7][8]

### The Nature of the $\sigma$ -Hole

Contrary to the classical view of halogens as uniformly electronegative, the electron density around a covalently bound halogen (Cl, Br, I) is anisotropic.[9] This results in a region of positive electrostatic potential on the outer side of the halogen, along the axis of the covalent bond.[7] The strength of this  $\sigma$ -hole, and thus the potential for a strong halogen bond, increases with the polarizability and decreases with the electronegativity of the halogen (I > Br > Cl).[7] Fluorine, due to its high electronegativity and low polarizability, generally does not form significant halogen bonds.[10][11]



[Click to download full resolution via product page](#)

Caption: A diagram illustrating the  $\sigma$ -hole and the formation of a halogen bond.

## Exploiting Halogen Bonds in Drug Design

The ability to form halogen bonds has revolutionized rational drug design.<sup>[6]</sup> By incorporating heavier halogens into a ligand, it is possible to create specific, high-affinity interactions with a protein target that would otherwise be unattainable.<sup>[7]</sup> This has been successfully applied in numerous drug discovery programs to enhance potency and selectivity.<sup>[11]</sup> For instance, the introduction of a halogen bond has been shown to significantly improve the binding affinity of inhibitors for targets such as human Cathepsin L and phosphodiesterase type 5 (PDE5).<sup>[11]</sup>

## Halogenation for Metabolic Stability and Bioisosteric Replacement

Beyond influencing physicochemical properties and direct target interactions, halogenation is a powerful tool for enhancing the metabolic stability of drug candidates and for bioisosteric replacement strategies.

## Blocking Metabolic Hotspots

One of the most common applications of halogenation, particularly fluorination, is to block sites of metabolic oxidation.<sup>[12]</sup> The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.<sup>[3]</sup> By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, the metabolic stability of a compound can be dramatically improved, leading to a longer half-life and increased bioavailability.<sup>[5][13]</sup>



[Click to download full resolution via product page](#)

Caption: Workflow of metabolic blocking by fluorination.

## Halogens as Bioisosteres

Bioisosteric replacement is a strategy used to swap one functional group for another with similar steric and electronic properties to improve a molecule's ADME/Tox profile while maintaining or enhancing its biological activity.<sup>[14][15]</sup> Halogens are frequently employed as bioisosteres for other functional groups. For example, a chlorine atom can sometimes serve as a bioisostere for a methyl group, offering similar steric bulk but with different electronic properties.<sup>[16]</sup> More recently, the ethynyl group has been explored as a bioisostere for iodine in the context of halogen bonding.<sup>[17]</sup>

## Synthetic Methodologies for Incorporating Halogenated Building Blocks

The increasing demand for halogenated compounds in drug discovery has spurred the development of a vast and sophisticated toolbox of synthetic methods for their preparation.<sup>[18]</sup> These range from classical halogenation reactions to modern, highly selective catalytic methods.

### Electrophilic and Nucleophilic Halogenation

Traditional methods for introducing halogens often rely on electrophilic halogenating agents (e.g., N-halosuccinimides) for electron-rich aromatic and heteroaromatic systems, and nucleophilic halogenating agents (e.g., halide salts) for displacement reactions. While effective, these methods can sometimes lack regioselectivity and functional group tolerance.

### Modern Catalytic Methods

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of halogenated compounds. Reactions such as the Suzuki, Stille, and Sonogashira couplings allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, often using halogenated precursors.<sup>[14]</sup> More recently, photoredox catalysis has emerged as a powerful tool for the mild and selective introduction of halogens.<sup>[15]</sup>

Experimental Protocol: Palladium-Catalyzed Cross-Coupling for Aryl Bromide Functionalization

This protocol provides a general procedure for the Suzuki coupling of an aryl bromide with a boronic acid, a common method for elaborating halogenated building blocks.

- Reagents and Setup:

- Aryl bromide (1.0 equiv)
- Boronic acid (1.2 equiv)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.05 equiv)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0 equiv)
- Solvent (e.g., 1,4-dioxane/water mixture)
- Inert atmosphere (e.g., nitrogen or argon)

- Procedure:

- To a flame-dried flask under an inert atmosphere, add the aryl bromide, boronic acid, palladium catalyst, and base.
- Add the degassed solvent mixture via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
- Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

## Halogenated Building Blocks in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel hit compounds by screening small, low-molecular-weight "fragments."[\[19\]](#) Halogenated fragments have proven to be particularly valuable in FBDD for several reasons.

## Halogen-Enriched Fragment Libraries (HEFLibs)

Specialized fragment libraries enriched with halogenated compounds (HEFLibs) have been developed to systematically probe for halogen bonding "hot spots" on protein targets.[\[19\]](#)[\[20\]](#) These libraries allow for the identification of binding modes that might be missed with traditional fragment libraries.[\[21\]](#)

## X-ray Crystallography and Halogen Identification

The heavier halogens (bromine and iodine) are excellent anomalous scatterers of X-rays, which can be a significant advantage in crystallographic screening.[\[22\]](#) The strong anomalous signal from these atoms can aid in the identification and placement of bound fragments in electron density maps.

## Case Studies: The Impact of Halogenated Building Blocks on Approved Drugs

The successful application of halogenation strategies is evident in the large number of approved drugs that contain halogens.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#) In 2021, 14 of the 50 new drugs approved by the FDA contained at least one halogen atom.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

- Fluorine: The prevalence of fluorine in pharmaceuticals is striking. It is often used to enhance metabolic stability, modulate pKa, and improve bioavailability.[\[5\]](#)[\[12\]](#)[\[28\]](#) Examples include the cholesterol-lowering drug atorvastatin and the antidepressant fluoxetine.
- Chlorine: Chlorine is also frequently found in approved drugs, where it can contribute to binding affinity through hydrophobic and, in some cases, halogen bonding interactions.[\[23\]](#) The antibiotic vancomycin is a classic example of a chlorinated natural product.[\[23\]](#)
- Bromine and Iodine: While less common than fluorine and chlorine, bromine and iodine are increasingly being incorporated into drug candidates to exploit strong halogen bonding interactions for enhanced potency and selectivity.[\[29\]](#)

## Toxicology and Environmental Considerations

While the benefits of halogenation in drug discovery are clear, it is also essential to consider the potential toxicological and environmental implications of halogenated compounds.[\[30\]](#) Some halogenated compounds are known to be persistent environmental pollutants, and their biotransformation can sometimes lead to toxic metabolites.[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)[\[37\]](#)[\[38\]](#) Therefore, a thorough evaluation of the metabolic fate and potential toxicity of any new halogenated drug candidate is a critical part of the drug development process.

## Future Perspectives: The Expanding Role of Halogenation

The role of halogenated building blocks in drug discovery is poised to expand even further in the coming years. Advances in synthetic chemistry will continue to provide more efficient and selective methods for incorporating halogens into complex molecules.[\[39\]](#) A deeper understanding of the quantum mechanical effects of halogenation will enable more precise *in silico* design of halogenated ligands.[\[8\]](#)[\[40\]](#)[\[41\]](#)[\[42\]](#) Furthermore, the exploration of novel halogenated motifs and the development of enzymatic halogenation methods will open up new avenues for therapeutic innovation.[\[29\]](#)[\[43\]](#)

## References

- The Role of Halogenated Intermediates in Modern Drug Discovery. (n.d.). Google Cloud.
- Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (n.d.). National Institutes of Health.
- Halogen bond: its role beyond drug-target binding affinity for drug discovery and development. (2014, January 27). PubMed.
- Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. (n.d.). ACS Publications.
- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (n.d.). ACS Publications.
- Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (2013, December 28). ACS Publications.
- Halogen Bonding: A New Frontier in Medicinal Chemistry. (2025, January 12). ResearchGate.

- Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. (n.d.). National Institutes of Health.
- Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. (2015, September 17). ACS Publications.
- Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect.
- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015, March 2). UCD Research Repository.
- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity | Request PDF. (2025, August 6). ResearchGate.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). PubMed Central.
- Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. (2019, February 18). PubMed Central.
- Small change for big improvement: Halogen bonds and drug discovery. (2013, January 18). ScienceDaily.
- Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. (n.d.). Novartis OAK.
- Halogen-Enriched Fragments. (n.d.). Otava Chemicals.
- One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025, October 23). National Institutes of Health.
- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2025, September 4). ResearchGate.
- Molecular Mechanical Study of Halogen Bonding in Drug Discovery. (2025, August 6). ResearchGate.
- Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting.
- 9.2 Properties of Halogenated Compounds. (n.d.). Open Oregon Educational Resources.
- Helpful halogens in fragment libraries. (2019, April 8). Practical Fragments.
- Molecular mechanical study of halogen bonding in drug discovery. (n.d.). Research Explorer.
- Application of Halogen Bond in Drug Discovery. (n.d.). PharmaBlock.
- Biotransformation of Halogenated Solvents. (n.d.). National Institutes of Health.
- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2024, August 13). Pharma Excipients.
- Examples of top-selling halogen-containing pharmaceuticals,... (n.d.). ResearchGate.
- Biochemical studies on the metabolic activation of halogenated alkanes. (n.d.). National Institutes of Health.
- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022, March 2). PubMed Central.

- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2013, January 3). R Discovery.
- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022, March 2). MDPI.
- Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. (n.d.). National Institutes of Health.
- Degradation of halogenated aliphatic compounds: the role of adaptation. (n.d.). PubMed.
- (PDF) Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. (2019, March 27). ResearchGate.
- Biochemical studies on the metabolic activation of halogenated alkanes. (n.d.). PubMed.
- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022, March 2). CoLab.
- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (n.d.). OUCI.
- Mechanism of action of toxic halogenated aromatics. (n.d.). National Institutes of Health.
- Identification of atmospheric emerging contaminants from industrial emissions: A case study of halogenated hydrocarbons emitted by the pharmaceutical industry. (n.d.). PubMed.
- Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. (n.d.). PNAS.
- Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation. (1995, November 17). PubMed.
- Mechanism of action of toxic halogenated aromatics. (n.d.). PubMed.
- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022, March 2). Pharma Excipients.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [nbino.com](http://nbino.com) [nbino.com]
- 2. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 4. [mdpi.com](http://mdpi.com) [mdpi.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 6. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 7. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 8. [sciencedaily.com](http://sciencedaily.com) [sciencedaily.com]
- 9. [researchgate.net](http://researchgate.net) [researchgate.net]
- 10. Halogen bond: its role beyond drug-target binding affinity for drug discovery and development - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 11. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 12. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [[researchrepository.ucd.ie](http://researchrepository.ucd.ie)]
- 13. [researchgate.net](http://researchgate.net) [researchgate.net]
- 14. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 15. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 16. [researchgate.net](http://researchgate.net) [researchgate.net]
- 17. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 18. [namiki-s.co.jp](http://namiki-s.co.jp) [namiki-s.co.jp]
- 19. Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery —Construction of a Diversity-Optimized Halogen-Enriched Fragment Library - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 20. Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery - OAK Open Access Archive [[oak.novartis.com](http://oak.novartis.com)]
- 21. Halogen-Enriched Fragments [[otavachemicals.com](http://otavachemicals.com)]
- 22. Practical Fragments: Helpful halogens in fragment libraries [[practicalfragments.blogspot.com](http://practicalfragments.blogspot.com)]
- 23. [pharmaexcipients.com](http://pharmaexcipients.com) [pharmaexcipients.com]

- 24. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 25. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use | CoLab [colab.ws]
- 26. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]
- 27. [pharmaexcipients.com](#) [pharmaexcipients.com]
- 28. [pharmacyjournal.org](#) [pharmacyjournal.org]
- 29. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Identification of atmospheric emerging contaminants from industrial emissions: A case study of halogenated hydrocarbons emitted by the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Biotransformation of halogenated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Biochemical studies on the metabolic activation of halogenated alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Degradation of halogenated aliphatic compounds: the role of adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Biochemical studies on the metabolic activation of halogenated alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 36. [pnas.org](#) [pnas.org]
- 37. Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. [researchgate.net](#) [researchgate.net]
- 40. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 41. [researchgate.net](#) [researchgate.net]
- 42. [research.manchester.ac.uk](#) [research.manchester.ac.uk]

- 43. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Halogenated Building Blocks in Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b045789#introduction-to-halogenated-building-blocks-in-drug-discovery>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)